N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide typically involves the reaction of 5-chloro-6-oxo-1-phenylpyridazine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells . This inhibition can lead to the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Another benzenesulfonamide with different substituents.
Sulfachlorpyridazine: A sulfonamide antibiotic with a similar core structure.
Uniqueness
N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
499231-83-3 |
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Molecular Formula |
C16H12ClN3O3S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClN3O3S/c17-15-14(19-24(22,23)13-9-5-2-6-10-13)11-18-20(16(15)21)12-7-3-1-4-8-12/h1-11,19H |
InChI Key |
PYELRSXNUSCSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NS(=O)(=O)C3=CC=CC=C3)Cl |
solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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